![molecular formula C18H21N5O2 B2759337 4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile CAS No. 2034339-36-9](/img/structure/B2759337.png)
4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile is a compound of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure features a blend of functionalities, combining a triazole ring, a pyrrolidine ring, and a benzonitrile moiety, making it a versatile candidate for diverse chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile can be approached through several pathways. One common method involves a multi-step process beginning with the formation of the 1H-1,2,3-triazole ring via a Huisgen cycloaddition reaction, typically between an azide and an alkyne. Following this, the methoxymethyl group can be introduced through a substitution reaction.
The subsequent steps involve the formation of the pyrrolidine ring, usually by a cyclization reaction involving an appropriate diene or through a reductive amination process. The final steps would include coupling the pyrrolidine derivative with a benzonitrile precursor under suitable conditions, often employing a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production typically scales up these laboratory procedures, optimizing each step for yield and efficiency. Continuous flow reactors and automated synthesizers can be employed to streamline the synthesis process, reducing reaction times and improving overall output. Each reaction condition would be rigorously controlled and monitored, ensuring reproducibility and purity of the final compound.
化学反应分析
Types of Reactions
4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile undergoes several key types of chemical reactions, including:
Oxidation: Conversion to corresponding oxides under controlled conditions.
Reduction: Formation of reduced derivatives using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitutions, particularly on the triazole or pyrrolidine rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents (e.g., PCC, Jones reagent), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles or electrophiles depending on the desired substitution. Solvents such as DCM, DMF, and acetonitrile are frequently used, and reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products depend on the type of reaction and position of substitution or modification. For example:
Oxidation: Ketones or aldehydes derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Varied based on the nucleophile/electrophile involved, often leading to functionalized triazoles or pyrrolidines.
科学研究应用
This compound is versatile in its applications:
Chemistry: Used as a building block for creating complex molecules and as a ligand in catalysis.
Medicine: Investigated for its potential anti-cancer, anti-bacterial, and anti-viral properties.
Industry: Utilized in the development of new materials, such as polymers and advanced coatings, due to its structural rigidity and functional diversity.
作用机制
The mechanism of action for any bioactivity exhibited by this compound typically involves interactions at the molecular level with specific biological targets. For instance, if the compound acts as an enzyme inhibitor, it would likely bind to the active site, preventing substrate access and subsequent enzymatic reactions. The triazole and pyrrolidine rings offer multiple sites for hydrogen bonding, π-π interactions, and hydrophobic contacts, facilitating strong and specific interactions with target proteins or receptors.
相似化合物的比较
Compared to other similar compounds, such as those with simple alkyl or aryl substitutions on the triazole or pyrrolidine rings, this compound stands out due to the presence of the methoxymethyl group, which can significantly influence its physical and chemical properties, including solubility, reactivity, and biological activity.
List of Similar Compounds
4-(3-{3-[4-methyl-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile
4-(3-{3-[4-ethyl-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile
4-(3-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile
These comparisons highlight the unique structural and functional attributes conferred by the methoxymethyl group on the 4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile compound.
That’s a wrap for our deep dive into this fascinating molecule. Anything you'd like to explore further?
属性
IUPAC Name |
4-[3-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-25-13-16-11-23(21-20-16)17-8-9-22(12-17)18(24)7-6-14-2-4-15(10-19)5-3-14/h2-5,11,17H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBCFECEVVBOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (2Z)-3-ethyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2759254.png)
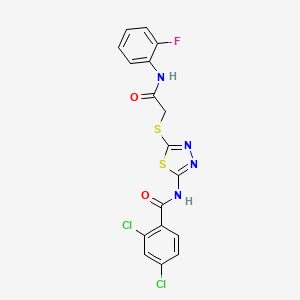
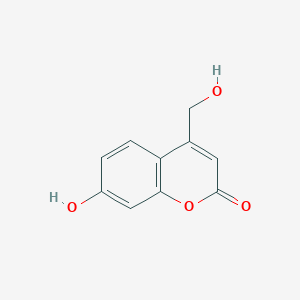
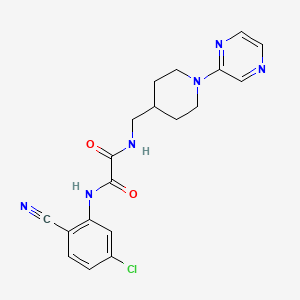
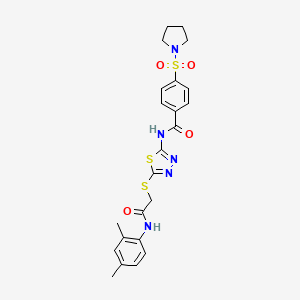
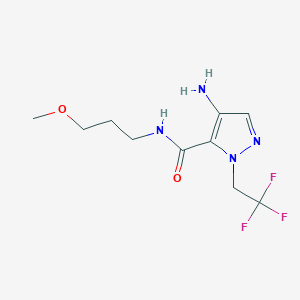
![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid](/img/structure/B2759267.png)
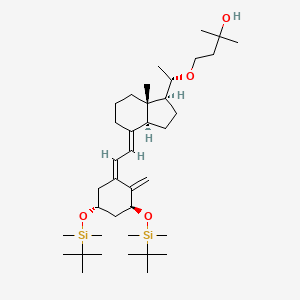
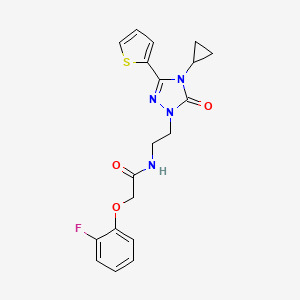
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2759271.png)
![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2759273.png)

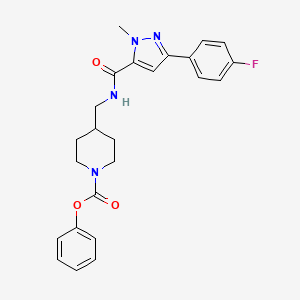
![3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2759277.png)
